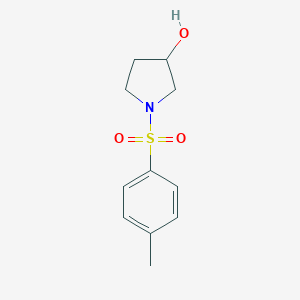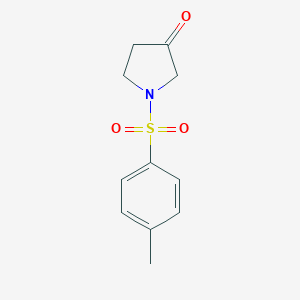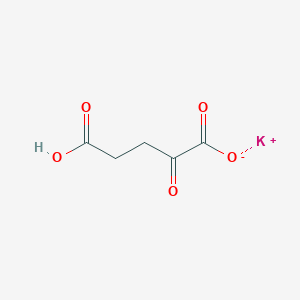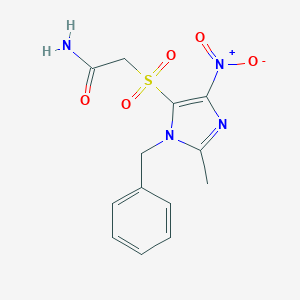
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-, also known as MNPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- involves the inhibition of specific enzymes and proteins, which are essential for the growth and survival of cancer cells, bacteria, and viruses. Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been shown to have significant biochemical and physiological effects on various cell types. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has several advantages and limitations for lab experiments. One of the main advantages is its high potency and specificity towards specific targets. However, its complex synthesis method and limited solubility in water can pose challenges for researchers.
Direcciones Futuras
There are several future directions for the research and development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)-. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)--based drugs for the treatment of various diseases such as cancer, bacterial infections, and viral infections is an exciting direction for future research.
In conclusion, Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is a promising chemical compound that has significant potential for various scientific research applications. Its unique properties and mechanism of action make it an attractive candidate for the development of new drugs and therapies. Further research is needed to fully understand its potential and limitations.
Métodos De Síntesis
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- is synthesized through a multi-step process involving the reaction of 2-methyl-4-nitroimidazole with various reagents to form the desired product. The synthesis of Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- requires specialized equipment and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit anticancer, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
110579-18-5 |
|---|---|
Nombre del producto |
Acetamide, 2-((2-methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-YL)sulfonyl)- |
Fórmula molecular |
C13H14N4O5S |
Peso molecular |
338.34 g/mol |
Nombre IUPAC |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfonylacetamide |
InChI |
InChI=1S/C13H14N4O5S/c1-9-15-12(17(19)20)13(23(21,22)8-11(14)18)16(9)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H2,14,18) |
Clave InChI |
STEWSPJNLNKNKN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=C(N1CC2=CC=CC=C2)S(=O)(=O)CC(=O)N)[N+](=O)[O-] |
Otros números CAS |
110579-18-5 |
Sinónimos |
2-((2-Methyl-4-nitro-1-(phenylmethyl)-1H-imidazol-5-yl)sulfonyl)acetam ide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



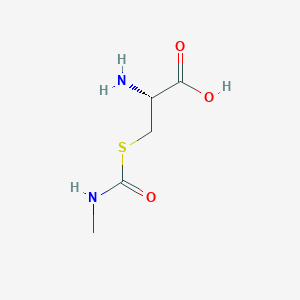
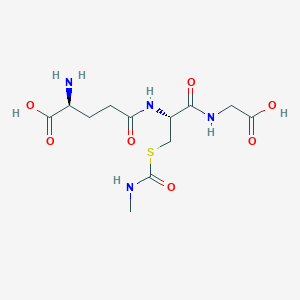
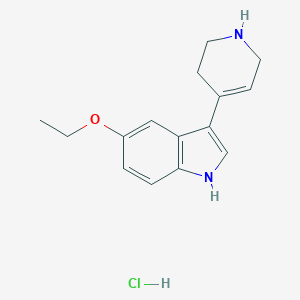
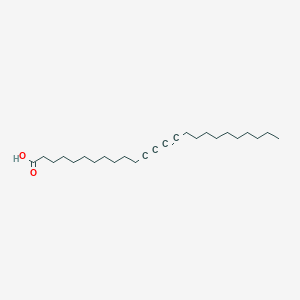
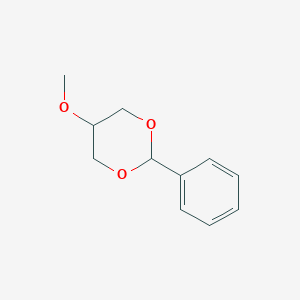
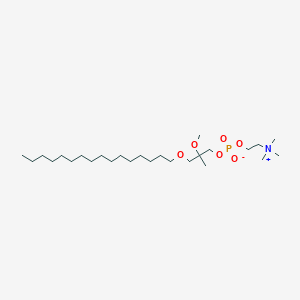


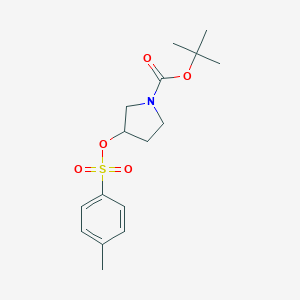
![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
